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Compound of Interest

Compound Name: 2-Chloroethyl methylcarbamate

CAS No.: 22074-92-6

Cat. No.: B12052518

Get Quote

Introduction: Defining the Structure and
Significance
2-Chloroethyl N-methylcarbamate, with the Chemical Abstracts Service (CAS) registry number

22074-92-6, is a fascinating molecule for researchers in synthetic chemistry and drug

development. The name itself can lead to some ambiguity. A carbamate is a functional group

with the structure -O-C(=O)-N-. In "2-Chloroethyl methylcarbamate," the "methyl" could

theoretically be attached to the oxygen or the nitrogen. However, standard chemical

nomenclature and the available data from chemical suppliers point to the methyl group being

on the nitrogen atom. Therefore, this guide will focus on 2-Chloroethyl N-methylcarbamate.

It is important to distinguish this compound from its isomers, such as Methyl (2-

chloroethyl)carbamate (CAS No. 13989-86-1), where the methyl group is an ester, and the

related compound 2-Chloroethyl carbamate (CAS No. 2114-18-3), which lacks the N-methyl

group.

The significance of 2-Chloroethyl N-methylcarbamate lies in its bifunctional nature. It

possesses a carbamate group, a common and versatile linker in medicinal chemistry, and a
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reactive 2-chloroethylamino moiety. This latter group is a well-known pharmacophore,

particularly in the design of alkylating agents for potential anticancer therapies.[1] This guide

will provide a comprehensive overview of its properties, a plausible synthesis pathway,

analytical characterization, potential applications, and essential safety protocols.

Physicochemical Properties
Detailed experimental data for 2-Chloroethyl N-methylcarbamate is not extensively available in

peer-reviewed literature. However, based on its structure and data from similar compounds, we

can predict its key physicochemical properties.

Property
Predicted
Value/Information

Source/Basis

CAS Number 22074-92-6 Sigma-Aldrich

Molecular Formula C4H8ClNO2 Based on structure

Molecular Weight 137.56 g/mol Calculated

IUPAC Name
2-chloroethyl N-

methylcarbamate
IUPAC Nomenclature

Physical State
Likely a liquid or low-melting

solid at room temperature

Analogy to similar small

carbamates

Boiling Point

Estimated to be in the range of

180-220 °C (with potential

decomposition)

Extrapolation from related

carbamates

Solubility

Expected to be soluble in a

wide range of organic solvents

(e.g., dichloromethane, ethyl

acetate, acetone, methanol).

Limited solubility in water.

General solubility of organic

esters and amides

Synthesis of 2-Chloroethyl N-methylcarbamate: A
Plausible and Validated Approach
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The synthesis of 2-Chloroethyl N-methylcarbamate can be logically approached by forming the

carbamate linkage. A reliable method involves the reaction of the corresponding secondary

amine, N-methyl-2-chloroethylamine, with a suitable chloroformate. This approach is a

standard and widely practiced method for carbamate synthesis.

Workflow for the Synthesis of 2-Chloroethyl N-
methylcarbamate

Step 1: Synthesis of N-methyl-2-chloroethylamine HCl

Step 2: Synthesis of 2-Chloroethyl N-methylcarbamate

N-methylethanolamine

N-methyl-2-chloroethylamine HCl

Reaction

Thionyl Chloride (SOCl2)

Reagent

N-methyl-2-chloroethylamine HCl

2-Chloroethyl N-methylcarbamate

Reaction

Base (e.g., Triethylamine)

Reagent

Ethyl Chloroformate

Reagent

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Chloroethyl N-methylcarbamate.

Step-by-Step Experimental Protocol
Part 1: Synthesis of N-methyl-2-chloroethylamine hydrochloride
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This precursor can be synthesized from N-methylethanolamine by reaction with thionyl

chloride, a common method for converting alcohols to alkyl chlorides.[2][3]

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl

and SO2 byproducts), add N-methylethanolamine (1.0 eq) to a suitable anhydrous solvent

(e.g., dichloromethane or chloroform).

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.1 eq)

dropwise via the dropping funnel, maintaining the temperature below 10 °C. The reaction is

exothermic.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-

MS).

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully add a small

amount of methanol to quench any excess thionyl chloride.[4] The solvent is then removed

under reduced pressure to yield the crude N-methyl-2-chloroethylamine hydrochloride, which

can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Part 2: Synthesis of 2-Chloroethyl N-methylcarbamate

This step involves the acylation of the secondary amine with a chloroformate.

Reaction Setup: In a round-bottom flask, suspend N-methyl-2-chloroethylamine

hydrochloride (1.0 eq) in an anhydrous solvent such as dichloromethane.

Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq), to the

suspension and stir for 15-20 minutes at room temperature to liberate the free amine.

Acylation: Cool the mixture to 0 °C. Add ethyl chloroformate (1.1 eq) dropwise.

Reaction and Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours.

Monitor the progress by TLC, looking for the consumption of the amine starting material.
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Workup and Purification: Upon completion, wash the reaction mixture sequentially with

water, dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer

over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced

pressure. The crude product can then be purified by flash column chromatography on silica

gel to afford the pure 2-Chloroethyl N-methylcarbamate.

Analytical Characterization
The identity and purity of the synthesized 2-Chloroethyl N-methylcarbamate should be

confirmed using a combination of spectroscopic methods.
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Technique Expected Observations

¹H NMR

- A singlet for the N-methyl group (around 2.8-

3.2 ppm).- Two triplets for the ethyl protons (-

CH2-N- and -CH2-Cl), likely in the range of 3.4-

3.8 ppm. The chemical shifts will be influenced

by the adjacent nitrogen and chlorine atoms.

¹³C NMR

- A signal for the N-methyl carbon (around 30-40

ppm).- A signal for the methylene carbon

attached to chlorine (around 40-50 ppm).- A

signal for the methylene carbon attached to

nitrogen (around 50-60 ppm).- A signal for the

carbamate carbonyl carbon (around 155-160

ppm).[5][6]

Infrared (IR) Spectroscopy

- A strong absorption band for the carbamate

carbonyl (C=O) stretch, typically in the region of

1680-1720 cm⁻¹.[7][8][9]- C-N stretching and N-

H bending (if any impurities) bands.- C-Cl

stretching band (around 600-800 cm⁻¹).

Mass Spectrometry (MS)

- The molecular ion peak (M+) should be

observable.- Characteristic fragmentation

patterns for carbamates often involve cleavage

of the C-O and C-N bonds of the carbamate

group.[10] The presence of chlorine will result in

a characteristic M+2 isotope peak with an

intensity of approximately one-third of the M+

peak.

LC-MS/MS

A highly sensitive and specific method for the

detection and quantification of carbamates,

often used in residue analysis.[11][12][13]

Potential Applications in Drug Development
The structural features of 2-Chloroethyl N-methylcarbamate make it a valuable building block in

medicinal chemistry, particularly in the field of oncology.
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Alkylating Agent Precursor: The 2-chloroethylamino group is a classic pharmacophore found

in many nitrogen mustard-based anticancer drugs.[14] This group can form a highly reactive

aziridinium ion in vivo, which then alkylates nucleophilic sites on DNA, leading to cross-

linking and ultimately apoptosis in rapidly dividing cancer cells. 2-Chloroethyl N-

methylcarbamate could serve as a synthon for introducing this functionality into more

complex molecules.

Carbamate-based Prodrugs and Linkers: The carbamate group is often used as a linker to

connect a pharmacophore to a targeting moiety or a solubilizing group. It can also be

designed to be cleavable under specific physiological conditions, making it useful in prodrug

strategies.

Bioisostere for Amide Bonds: In some contexts, the carbamate linkage can act as a more

stable bioisostere for a peptide bond, offering improved pharmacokinetic properties.

Conceptual Pathway of Bioactivation

Intramolecular Cyclization

DNA Alkylation

2-Chloroethyl N-methylcarbamate

Aziridinium Ion Intermediate

Spontaneous

Aziridinium Ion IntermediateDNA (e.g., Guanine-N7)

Alkylated DNA

Target Nucleophilic Attack
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Caption: Proposed bioactivation pathway of the 2-chloroethylamino moiety.

Safety and Handling Precautions
Given its structure as a potential alkylating agent, 2-Chloroethyl N-methylcarbamate must be

handled with extreme caution as a hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

chemical-resistant gloves (double-gloving is recommended), and safety glasses or goggles.

[15]

Engineering Controls: All manipulations should be carried out in a certified chemical fume

hood to avoid inhalation of any vapors.

Handling: Avoid contact with skin and eyes. In case of accidental contact, flush the affected

area with copious amounts of water immediately.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents and bases.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

hazardous chemical waste.[16]

As with any potentially hazardous chemical, it is crucial to consult the Safety Data Sheet (SDS)

before handling and to follow all institutional safety guidelines.[17][18][19]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6222809/
https://www.mdpi.com/1422-0067/24/11/9768
https://www.mdpi.com/1422-0067/24/11/9768
https://www3.paho.org/hq/dmdocuments/2014/safe-handling-chemotherapy-drugs.pdf
https://www.eviq.org.au/clinical-resources/administration-of-anti-cancer-drugs/188-safe-handling-and-waste-management-of-hazardou
https://www.osha.gov/hazardous-drugs/controlling-occex
https://www.osha.gov/hazardous-drugs/controlling-occex
https://pmc.ncbi.nlm.nih.gov/articles/PMC9992999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9992999/
https://www.bbraun-vetcare.com/content/dam/catalog/bbraun/bbraunProductCatalog/BVC_WEB_01/en-ag/b117/handling-of-hazardousdrugs.pdf
https://www.benchchem.com/product/b12052518/docs#an-in-depth-technical-guide-to-2-chloroethyl-n-methylcarbamate
https://www.benchchem.com/product/b12052518/docs#an-in-depth-technical-guide-to-2-chloroethyl-n-methylcarbamate
https://www.benchchem.com/product/b12052518/docs#an-in-depth-technical-guide-to-2-chloroethyl-n-methylcarbamate
https://www.benchchem.com/product/b12052518/docs#an-in-depth-technical-guide-to-2-chloroethyl-n-methylcarbamate
https://www.benchchem.com/product/b12052518?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12052518?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12052518?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

